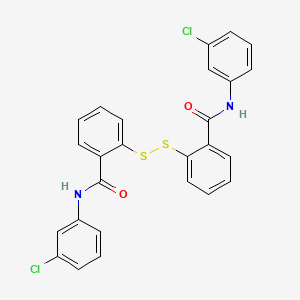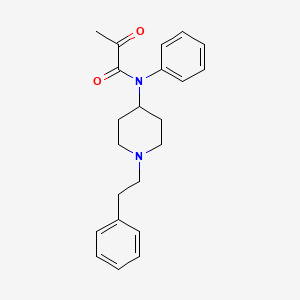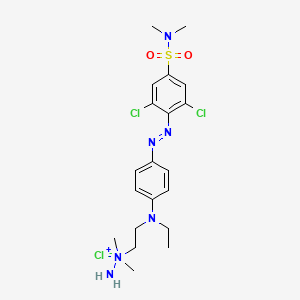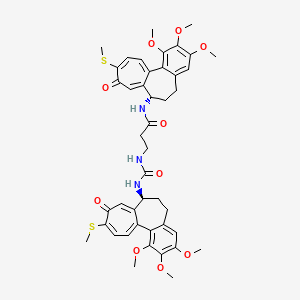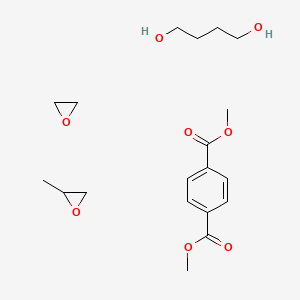
Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;2-methyloxirane;oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane is a complex organic compound with the molecular formula C19H30O8 and a molecular weight of 386.437 g/mol . This compound is a polymer formed from the reaction of butane-1,4-diol, dimethyl benzene-1,4-dicarboxylate, 2-methyloxirane, and oxirane. It is commonly used in the production of polyesters, plastics, and resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane involves several steps:
Polymerization: The polymerization process involves the reaction of butane-1,4-diol with dimethyl benzene-1,4-dicarboxylate in the presence of catalysts to form a pre-polymer.
Addition of Oxiranes: The pre-polymer is then reacted with 2-methyloxirane and oxirane under controlled conditions to form the final polymer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction and high yield. The process is optimized to minimize by-products and maximize the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that have different functional groups attached .
Applications De Recherche Scientifique
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of polyesters and other polymers.
Biology: The compound is used in the study of polymer interactions with biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and medical devices.
Industry: The compound is used in the production of plastics, resins, and coatings.
Mécanisme D'action
The mechanism of action of butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in certain reactions due to the presence of reactive functional groups. It can also form cross-links with other molecules, enhancing the properties of the resulting polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol: A primary alcohol used in the synthesis of polyesters and polyurethanes.
Dimethyl terephthalate: A precursor in the production of polyesters.
Oxirane: An epoxide used in the production of various polymers.
Uniqueness
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane is unique due to its combination of functional groups, which allows it to form complex polymers with desirable properties for various applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
64811-37-6 |
|---|---|
Formule moléculaire |
C19H30O8 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;2-methyloxirane;oxirane |
InChI |
InChI=1S/C10H10O4.C4H10O2.C3H6O.C2H4O/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-3-1-2-4-6;1-3-2-4-3;1-2-3-1/h3-6H,1-2H3;5-6H,1-4H2;3H,2H2,1H3;1-2H2 |
Clé InChI |
CCGHUARZJYVTPL-UHFFFAOYSA-N |
SMILES canonique |
CC1CO1.COC(=O)C1=CC=C(C=C1)C(=O)OC.C1CO1.C(CCO)CO |
Numéros CAS associés |
64811-37-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


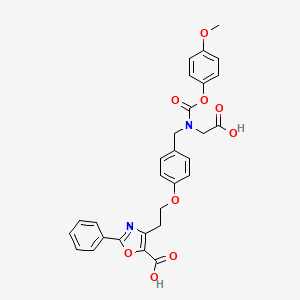
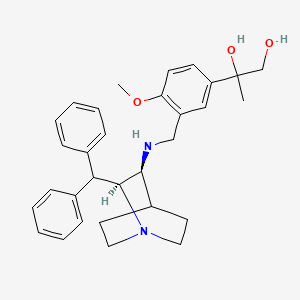
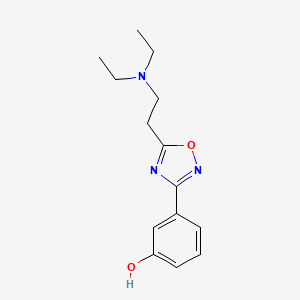
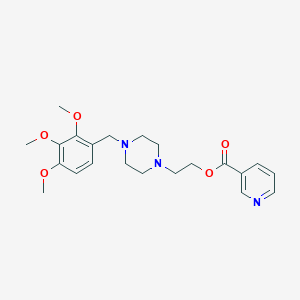
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
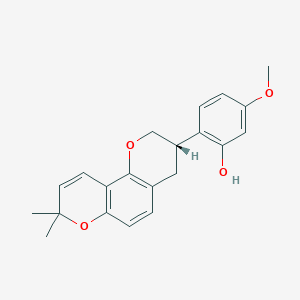
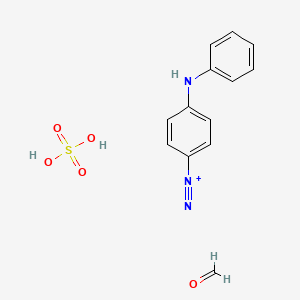
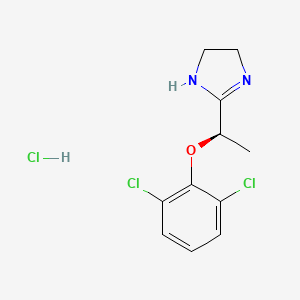
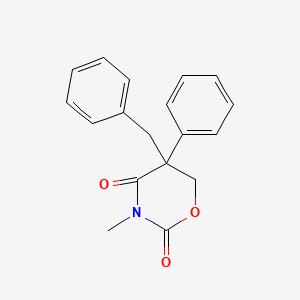
![1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine](/img/structure/B12786410.png)
